Sodium elaidate is a sodium salt of elaidic acid, which is an unsaturated trans fatty acid with the molecular formula CHONa. It is characterized by a trans double bond between the ninth and tenth carbon atoms, which distinguishes it from its cis counterpart, oleic acid. Sodium elaidate appears as a white solid and is soluble in water, making it useful in various applications. This compound is often produced through the hydrogenation of oleic acid followed by neutralization with sodium hydroxide, resulting in a compound that has garnered attention for its biological and chemical properties .
Sodium elaidate exhibits significant biological activity due to its incorporation into cellular membranes. As a trans fatty acid, it alters the fluidity and functionality of membranes, impacting various cellular processes such as signal transduction and membrane transport. Research indicates that sodium elaidate may influence lipid metabolism by interacting with enzymes involved in lipid profiles, potentially leading to health implications associated with trans fats, such as increased cholesterol levels and cardiovascular disease risk .
Sodium elaidate can be synthesized through several methods:
Sodium elaidate has various applications across multiple fields:
Research on sodium elaidate has focused on its interactions with cellular components:
Sodium elaidate shares similarities with other fatty acids but is unique due to its trans configuration. Below are comparisons with similar compounds:
Compound | Configuration | Key Differences |
---|---|---|
Sodium oleate | Cis | More fluid membranes; lower impact on cholesterol levels |
Sodium stearate | Saturated | Less reactive; does not incorporate into membranes similarly |
Sodium palmitate | Saturated | Similar to sodium stearate but with different physical properties |
Sodium elaidate's unique trans configuration leads to distinct biological effects compared to these compounds, particularly concerning membrane rigidity and metabolic implications .